molecular formula C6H6BrN3O B3275227 4-Bromopicolinohydrazide CAS No. 62150-48-5

4-Bromopicolinohydrazide

Cat. No.: B3275227
CAS No.: 62150-48-5
M. Wt: 216.04 g/mol
InChI Key: RTLFVRMZSLFBRU-UHFFFAOYSA-N
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Description

4-Bromopicolinohydrazide (CAS 62150-48-5) is a brominated hydrazide derivative with the molecular formula C6H6BrN3O and a molecular weight of 216.04 g/mol. Its IUPAC name is 4-bromopyridine-2-carbohydrazide, and it is characterized by a pyridine ring substituted with a bromine atom at the 4-position and a hydrazide functional group. This compound is part of the hydrazide class, which are derivatives of hydrazine known for their versatile applications in medicinal chemistry and synthetic organic chemistry. As a research chemical, it serves as a valuable building block for the synthesis of more complex molecules, including potential pharmaceuticals. The compound can be synthesized from 4-picolinic acid through sequential bromination and hydrazination processes. In research settings, its structure allows it to participate in various chemical reactions, such as acylation with acyl chlorides and condensation with aldehydes or ketones to form hydrazone derivatives. These properties make it a useful intermediate in the development of compounds with potential biological activity. The product is supplied for non-human research use only. It is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

4-bromopyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-4-1-2-9-5(3-4)6(11)10-8/h1-3H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLFVRMZSLFBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736336
Record name 4-Bromopyridine-2-carbohydrazide
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Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62150-48-5
Record name 4-Bromo-2-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62150-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromopyridine-2-carbohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID40736336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 4 Bromopicolinohydrazide and Its Analogues

Established Synthetic Routes to Picolinohydrazide (B126095) Parent Structures

The synthesis of the core picolinohydrazide molecule can be achieved through several reliable methods, primarily involving the reaction of picolinic acid derivatives with hydrazine (B178648).

Hydrazinolysis of Picolinic Acid Esters

A prevalent and straightforward method for the preparation of picolinohydrazides is the hydrazinolysis of corresponding picolinic acid esters. This reaction typically involves heating a lower alkyl ester of picolinic acid, such as ethyl or methyl picolinate, with hydrazine hydrate. The reaction is often carried out in an alcoholic solvent, like ethanol (B145695). The nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester, proceeds efficiently to yield the desired picolinohydrazide. This method is widely adopted due to its generally high yields and relatively simple work-up procedures.

Condensation Reactions Involving Picolinic Acid Derivatives

Alternatively, picolinohydrazides can be synthesized through condensation reactions that begin with picolinic acid itself. This approach often involves the activation of the carboxylic acid group to facilitate the reaction with hydrazine. Common activating agents include thionyl chloride to form the acyl chloride, or the use of coupling agents to form an active ester in situ. These activated intermediates are then reacted with hydrazine to form the hydrazide. This method provides a direct route from the carboxylic acid, avoiding the need for a separate esterification step.

Targeted Synthesis of 4-Bromopicolinohydrazide

The introduction of a bromine atom at the 4-position of the pyridine (B92270) ring requires specific synthetic strategies, either through direct bromination or by utilizing pre-brominated starting materials.

Regioselective Bromination Approaches to the Pyridine Ring

Direct regioselective bromination of the picolinohydrazide or picolinic acid backbone at the C-4 position is a challenging endeavor. The pyridine ring is electron-deficient, making electrophilic substitution reactions difficult. Furthermore, achieving selectivity for the 4-position over other positions can be problematic. One potential strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, and can direct incoming electrophiles to the 4-position. Following bromination, the N-oxide can be reduced to the corresponding pyridine. However, for the synthesis of this compound, the more common and reliable approach is to start with a precursor that is already brominated at the desired position.

Utilization of Brominated Picolinic Acid Precursors

The most practical and widely used method for the synthesis of this compound involves starting with 4-bromopicolinic acid. This precursor can be synthesized from 4-bromo-2-methylpyridine (B16423) through oxidation of the methyl group to a carboxylic acid, often using a strong oxidizing agent like potassium permanganate.

Once 4-bromopicolinic acid is obtained, its conversion to this compound follows a two-step sequence analogous to the synthesis of the parent picolinohydrazide:

Esterification: The 4-bromopicolinic acid is first converted to its corresponding ester, typically the ethyl or methyl ester. This is commonly achieved by refluxing the acid in the respective alcohol with a catalytic amount of a strong acid, such as sulfuric acid.

Hydrazinolysis: The resulting ester, for instance, ethyl 4-bromopicolinate, is then reacted with hydrazine hydrate. This reaction, usually carried out in a suitable solvent like ethanol, yields this compound.

This stepwise approach provides a reliable and high-yielding route to the target molecule.

Preparation as an Intermediate in Multi-Step Organic Synthesis

This compound serves as a valuable intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with potential biological activity. The hydrazide functional group is a versatile handle for derivatization through reactions such as condensation and cyclization.

Derivatization via Hydrazone Formation:

The hydrazide moiety of this compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding hydrazones. This reaction provides a straightforward method to introduce a wide range of substituents onto the molecule.

Interactive Data Table: Synthesis of Hydrazone Derivatives from this compound

Product NameAldehyde/Ketone ReactantReaction ConditionsReference
N'-[(E)-(4-chlorophenyl)methylidene]-4-bromopicolinohydrazide4-ChlorobenzaldehydeEthanolic solution, reflux nih.gov
4-Bromo-N'-[(E)-(4-nitrophenyl)methylidene]picolinohydrazide4-NitrobenzaldehydeAcetic acid catalyst, reflux nih.gov
4-Bromo-N'-[(1E)-1-phenylethylidene]picolinohydrazideAcetophenoneMethanol, reflux nih.gov

Derivatization via Cyclization Reactions:

The hydrazide functionality also enables the construction of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and pyrazoles. These heterocyclic systems are of significant interest in medicinal chemistry.

Synthesis of 1,3,4-Oxadiazoles: this compound can be cyclized with various reagents to form 2,5-disubstituted 1,3,4-oxadiazoles. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) derivative. Alternatively, reaction with an aromatic acid followed by cyclodehydration can yield a 2,5-diaryl-1,3,4-oxadiazole.

Synthesis of Pyrazoles: Cyclocondensation of this compound with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, provides a route to pyrazole (B372694) derivatives. This reaction leads to the formation of a pyrazole ring attached to the 4-bromopyridinylcarbonyl moiety.

Interactive Data Table: Synthesis of Heterocyclic Derivatives from this compound

Product ClassReagentsGeneral Reaction ConditionsReference
1,3,4-OxadiazolesCarbon Disulfide, Potassium HydroxideEthanolic solution, reflux mdpi.comnih.gov
1,3,4-OxadiazolesAromatic Carboxylic Acids, POCl₃Reflux nih.gov
PyrazolesAcetylacetoneGlacial acetic acid, reflux dergipark.org.tr
PyrazolesEthyl AcetoacetateEthanolic solution, reflux dergipark.org.tr

Derivatization and Functionalization of this compound

The functionalization of this compound primarily revolves around the versatile reactivity of the carbohydrazide (B1668358) group (-CONHNH₂). This functional group serves as a powerful building block for constructing more complex molecular architectures through several key reaction pathways.

One of the most fundamental derivatization strategies for this compound is its reaction with aldehydes and ketones to form hydrazones, a class of Schiff bases. This condensation reaction is typically straightforward and proceeds by mixing the hydrazide and the carbonyl compound in a suitable solvent, often with acid catalysis. soeagra.comnih.gov

The mechanism begins with the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. soeagra.com This is followed by a proton transfer and subsequent dehydration, eliminating a molecule of water to yield the final hydrazone product, which is characterized by the R₁R₂-C=N-NH- moiety. soeagra.comlibretexts.org This reaction is highly efficient and is a cornerstone in the synthesis of various derivatives.

Table 1: Examples of Hydrazone Synthesis from Hydrazides

Hydrazide Reactant Carbonyl Reactant Reaction Conditions Resulting Compound Class
Isonicotinic hydrazide 2,3-dihydroxybenzaldehyde Methanol/Ethanol, room temp Hydrazone
4-Aminobenzhydrazide 2,4-dihydroxybenzaldehyde Methanol/Ethanol, dropwise addition Hydrazone
Phenylhydrazine 4-acetyl pyrazolone Condensation reaction Phenylhydrazone

This table presents examples of hydrazone formation using various hydrazides to illustrate the general synthetic pathway applicable to this compound.

The this compound scaffold is an excellent precursor for synthesizing a variety of fused heterocyclic compounds. These cyclization reactions transform the linear hydrazide structure into complex polycyclic systems, which are of significant interest in medicinal chemistry. mdpi.com

1,3,4-Oxadiazoles: Hydrazide-hydrazones can undergo cyclization to form heterocyclic compounds. For instance, treatment of N'-substituted hydrazides with acetic anhydride (B1165640) can yield substituted 1,3,4-oxadiazolines. soeagra.com

Pyrazoles: The reaction of acid hydrazides with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, is a common method for synthesizing pyrazole derivatives. nih.gov This cyclocondensation reaction involves the formation of a hydrazone intermediate which then cyclizes to form the stable five-membered pyrazole ring. nih.gov

Thiazolidinones: Another important class of heterocycles, 4-thiazolidinones, can be prepared from the cyclocondensation of hydrazide-hydrazones with thioglycolic acid. soeagra.com

Other Systems: The versatility of the hydrazide functional group allows for its use in one-pot, multi-component reactions to generate complex structures like thiazolidine-4-ones and 3H-thiazoles through condensation-cyclization pathways. researchgate.net

These cyclization strategies are powerful tools for generating molecular diversity from a single starting material like this compound, enabling the creation of libraries of compounds with varied ring systems. mdpi.com

The picolinohydrazide structure contains multiple donor atoms (the pyridine nitrogen, the carbonyl oxygen, and the two hydrazide nitrogens), making this compound an effective chelating agent for various metal ions. nih.gov The coordination chemistry of related hydrazinopyridazine compounds shows a propensity to form stable complexes with transition metals such as Zn(II), Cu(II), and Fe(II)/Fe(III). nih.gov

These ligands typically coordinate with metal centers in a bidentate or tridentate fashion. For example, acylpyrazolone-based Schiff bases, which share structural similarities, coordinate to metal ions through the azomethine nitrogen (C=N) and the keto oxygen (C=O) to form stable octahedral complexes. nih.gov It is anticipated that this compound would similarly chelate metal ions, with the pyridine nitrogen and the carbonyl oxygen being primary coordination sites. The study of these metal complexes is crucial for developing new catalysts and materials.

Table 2: Metal Complexation with Structurally Related Hydrazine Compounds

Ligand Type Metal Ions Complexed Observed Coordination Mode
Hydrazinopyridazines Zn(II), Cu(II), Fe(II)/Fe(III) Not specified, but complex formation confirmed

This table summarizes the metal-binding capabilities of compounds structurally related to this compound, suggesting its potential as a chelating ligand.

Further functionalization of this compound can be achieved through reactions at the terminal -NH₂ group of the hydrazide moiety. N-acylation, for instance, involves the reaction of the hydrazide with acylating agents like acyl chlorides or anhydrides. This reaction leads to the formation of N,N'-diacylhydrazine derivatives, which extends the molecular framework and introduces new functional groups.

While specific studies on the N-acylation of this compound are not detailed in the provided context, the general reactivity of hydrazides is well-established. This synthetic route is analogous to the widely used N-acetylation of amines and offers a reliable method for creating more elaborate structures. researchgate.net For example, commercially available compounds with amino groups are often reacted with various electrophiles in polar aprotic solvents like N,N-dimethylformamide to produce more complex intermediates and final products. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic principles, the development of environmentally benign methods for the synthesis and derivatization of this compound is of great importance. imist.marsc.org Green chemistry focuses on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. imist.ma

Several green chemistry strategies can be applied to reactions involving this compound:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. mdpi.com It is a powerful tool for synthesizing heterocyclic compounds and other derivatives. mdpi.com

Solvent-Free Reactions (Mechanochemistry): Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of a solid support like silica (B1680970) gel-supported sulfuric acid, can eliminate the need for hazardous organic solvents. nih.govjmcs.org.mx This approach is effective for the synthesis of pyrazoles and hydrazones. nih.govjmcs.org.mx

Aqueous Reaction Media: Replacing toxic organic solvents with water is a key principle of green chemistry. imist.ma Many reactions, including cycloadditions, can be successfully carried out in aqueous systems. imist.ma

Greener Reagents: The substitution of hazardous reagents with safer alternatives is another important aspect. For example, in bromination reactions, using a combination like ceric ammonium (B1175870) nitrate–KBr in an ethanol-water medium can replace the use of highly toxic and corrosive elemental bromine. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Reaction Type Conventional Method Green Chemistry Approach Advantages of Green Method
Hydrazone Synthesis Refluxing in organic solvents (e.g., ethanol) Mechanochemical grinding or solid-state melt reaction nih.gov Solvent-free, faster reaction times, high efficiency nih.gov
Bromination Use of elemental bromine in chlorinated solvents Ceric ammonium nitrate–KBr in aqueous ethanol researchgate.net Avoids toxic bromine, uses safer solvent researchgate.net

By adopting these green methodologies, the synthesis and functionalization of this compound and its analogues can be made more sustainable and environmentally friendly.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a primary tool for determining the precise structure of an organic molecule. Based on the known structure of 4-Bromopicolinohydrazide, a theoretical analysis of expected NMR signals can be proposed.

Proton NMR (¹H NMR) Applications

A ¹H NMR spectrum would be used to identify the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the hydrazide group (-NHNH₂). The pyridine ring has three aromatic protons whose signals would appear in the downfield region (typically δ 7.0-9.0 ppm). Their specific chemical shifts and splitting patterns would be influenced by the positions of the bromine atom and the carbohydrazide (B1668358) group. The protons of the hydrazide functional group would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

A ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct carbon signals would be anticipated: five for the pyridine ring and one for the carbonyl group (C=O) of the hydrazide. The carbonyl carbon is typically observed significantly downfield (δ 160-180 ppm). The pyridine carbons would resonate in the aromatic region (δ 120-160 ppm), with the carbon atom bonded to the bromine atom showing a characteristic shift.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are critical for assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the pyridine CH groups.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural clues through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion to four or more decimal places. This high-precision measurement allows for the unambiguous determination of the elemental composition, which would be expected to confirm the molecular formula C₆H₆BrN₃O. The presence of bromine would be evident from a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

LC-MS and UPLC-MS for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) couple the separation power of chromatography with the detection capabilities of mass spectrometry. These techniques would be used to assess the purity of a this compound sample. A pure sample would ideally show a single chromatographic peak with a mass spectrum corresponding to the target compound. In a patent document, a retention time of 1.291 minutes was noted for this compound using a specific LC-MS method, indicating its application in reaction monitoring.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopic techniques are powerful non-destructive methods for probing the molecular structure of this compound. By analyzing the interaction of electromagnetic radiation with the molecule's vibrational energy levels, specific functional groups and bonding arrangements can be identified.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes are expected for the pyridine ring, the hydrazide moiety, and the carbon-bromine bond.

Analysis of the FTIR spectrum would reveal prominent peaks associated with N-H stretching vibrations of the hydrazide group, typically observed in the range of 3200-3400 cm⁻¹. The C=O (amide I) stretching vibration is another significant marker, usually appearing in the 1650-1680 cm⁻¹ region. Vibrations corresponding to the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-Br stretching frequency is typically found in the lower wavenumber region, often between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic FTIR Peaks for this compound Functional Groups

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3200-3400Hydrazide (NH, NH₂)
C=O Stretch (Amide I)1650-1680Hydrazide (-CONHNH₂)
N-H Bend (Amide II)1550-1620Hydrazide (-CONHNH₂)
C=N/C=C Stretch (Pyridine Ring)1400-1600Pyridine Ring
C-Br Stretch500-600Bromophenyl

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. mdpi.com While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nih.gov This often makes Raman spectroscopy particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the pyridine ring are expected to produce strong signals. The C-Br bond, being highly polarizable, should also yield a distinct and intense Raman peak. The C=O and N-H stretching vibrations of the hydrazide group will also be present, although their intensities may differ from those observed in the FTIR spectrum. This complementary information from both FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. americanpharmaceuticalreview.com

Computational and Theoretical Investigations of 4 Bromopicolinohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of 4-Bromopicolinohydrazide. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. mdpi.comnih.gov It is employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This calculation finds the conformation with the minimum energy on the potential energy surface.

The optimization process yields precise information about bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's steric and electronic properties. For this compound, DFT calculations would reveal the planarity of the pyridine (B92270) ring and the specific orientation of the hydrazide and bromo substituents. The energetics derived from DFT also provide the molecule's total electronic energy, heat of formation, and dipole moment, which are key descriptors of its stability and polarity. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-31G* Level of Theory).
Parameter TypeAtoms InvolvedCalculated Value
Bond LengthC(4)-Br1.910 Å
Bond LengthC(2)-C(=O)1.515 Å
Bond LengthC=O1.230 Å
Bond LengthN-N1.395 Å
Bond AngleC(3)-C(4)-Br119.5°
Bond AngleN(1)-C(2)-C(=O)117.0°
Dihedral AngleC(3)-C(2)-C(=O)-N178.5°

Note: The data in this table is illustrative to demonstrate the typical output of a DFT calculation and is not derived from published experimental or computational results for this specific molecule.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide higher accuracy for certain electronic properties. researchgate.net

For this compound, ab initio calculations would be used to obtain a highly accurate determination of the electronic wavefunction and energy. This allows for a precise description of electron distribution, molecular orbital energies, and ionization potential. The results from these high-level calculations can serve as a benchmark to validate the accuracy of more computationally efficient methods like DFT. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com

In this compound, the analysis would likely show that the HOMO is primarily localized on the electron-rich hydrazide moiety (-C(=O)NHNH2), particularly the terminal nitrogen atom. researchgate.net This suggests that this part of the molecule is the primary site for electrophilic attack. Conversely, the LUMO is expected to be distributed across the π-system of the electron-deficient pyridine ring, influenced by the electron-withdrawing bromo group. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Table 2: Illustrative Quantum Chemical Descriptors for this compound Derived from FMO Analysis.
ParameterFormulaIllustrative ValueInterpretation
EHOMO--6.5 eVEnergy of the highest occupied molecular orbital
ELUMO--1.2 eVEnergy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)ELUMO - EHOMO5.3 eVIndicates chemical reactivity and kinetic stability
Ionization Potential (I)-EHOMO6.5 eVEnergy required to remove an electron
Electron Affinity (A)-ELUMO1.2 eVEnergy released when an electron is added
Electronegativity (χ)(I + A) / 23.85 eVGlobal tendency to attract electrons
Chemical Hardness (η)(I - A) / 22.65 eVResistance to change in electron distribution

Note: The data in this table is for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While quantum mechanics describes the electronic structure of a molecule in a static state, Molecular Dynamics (MD) simulations are used to study its movement and behavior over time. mdpi.comsemanticscholar.org MD simulations apply classical mechanics to model the atomic motions of this compound, providing a detailed view of its conformational flexibility and interactions with its environment, such as a solvent. nih.gov

An MD simulation of this compound would track the trajectory of each atom over a period of nanoseconds or longer. This allows for the exploration of its conformational landscape by observing rotations around single bonds, such as the bond connecting the hydrazide group to the pyridine ring. The simulation can reveal the most populated conformations in a given solvent, the energy barriers between them, and how solvent molecules arrange themselves around the solute. Analysis of the simulation trajectory, using metrics like Root Mean Square Deviation (RMSD), can indicate the stability of the molecule's structure over time. mdpi.comresearchgate.net

Computational Thermochemistry and Reaction Energy Profiling

Computational thermochemistry utilizes quantum chemical calculations to predict the thermodynamic properties of molecules, such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). For this compound, these calculations would provide fundamental data on its stability and energy content without the need for experimental calorimetry.

In Silico Modeling for Ligand-Receptor Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a macromolecular receptor, like a protein. nih.gov This method explores possible binding orientations and conformations of the ligand within the receptor's binding pocket and estimates the strength of the interaction, typically as a binding energy or docking score. biointerfaceresearch.comjapsonline.com

A docking study of this compound would involve placing the molecule into the three-dimensional structure of a target receptor. The algorithm would then sample numerous poses and score them based on factors like electrostatic compatibility, hydrogen bonding, and hydrophobic interactions. japsonline.com The results would identify the most probable binding mode and the specific amino acid residues in the receptor that interact with the ligand. This provides a structural hypothesis for the ligand-receptor complex at an atomic level, detailing the key intermolecular forces responsible for binding.

Table 3: Illustrative Output from a Hypothetical Molecular Docking Study of this compound with a Receptor.
ParameterDescriptionIllustrative Finding
Binding EnergyEstimated free energy of binding-8.2 kcal/mol
Hydrogen BondsKey electrostatic interactionsHydrazide -NH2 with ASP 120; Carbonyl O with LYS 75
Hydrophobic InteractionsNonpolar interactionsPyridine ring with LEU 78, VAL 82
Halogen BondInteraction involving the bromo-substituentBr with backbone carbonyl of GLY 118
Interacting ResiduesAmino acids in the binding pocket within 4 ÅLYS 75, LEU 78, VAL 82, ASP 120, GLY 118

Note: The data presented is hypothetical and serves to illustrate the typical results of a molecular docking analysis.

Molecular Docking Studies of Derivatives with Target Proteins (focus on binding modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. While specific molecular docking studies on this compound derivatives are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally related picolinohydrazide (B126095) and isoniazid (B1672263) (a positional isomer) derivatives. These studies reveal common binding patterns and key molecular interactions that are likely relevant to this compound analogs.

Typically, the binding mode of hydrazide-containing compounds involves the formation of hydrogen bonds between the hydrazide moiety and amino acid residues in the active site of a target protein. For instance, in studies of isoniazid derivatives targeting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, the hydrazide group often acts as a hydrogen bond donor and acceptor. The pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine within the binding pocket.

In the case of this compound derivatives, the bromine atom at the 4-position of the pyridine ring would be expected to influence the binding mode. The bromo substituent can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic center and interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or a nitrogen-containing side chain. This additional interaction could enhance the binding affinity and selectivity of the derivatives for their target proteins.

To illustrate the nature of these interactions, the following table summarizes hypothetical binding modes of a this compound derivative with a generic protein active site, based on observations from related compounds.

Interacting Residue (Hypothetical)Interaction TypeMoiety of this compound Derivative Involved
Aspartic AcidHydrogen BondHydrazide N-H
SerineHydrogen BondPyridine Nitrogen
Phenylalanineπ-π StackingPyridine Ring
LeucineHydrophobic InteractionPyridine Ring
Backbone CarbonylHalogen BondBromine Atom

It is important to emphasize that these are predicted interactions, and their existence and significance would need to be validated through dedicated molecular docking and structural biology studies on this compound and its derivatives with specific target proteins.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. These models are built by finding a statistically significant correlation between a set of molecular descriptors and an experimentally determined property. For this compound, QSPR models could be developed to predict a range of chemical properties, thereby reducing the need for extensive experimental measurements.

The development of a QSPR model involves several key steps:

Data Set Collection: A diverse set of compounds with known experimental values for the property of interest is compiled. For this compound, this could include properties like solubility, melting point, or chromatographic retention times.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability for new compounds.

LogS = c₀ + c₁(MW) + c₂(logP) + c₃(TPSA) + c₄(nRotb)

Where:

MW is the molecular weight.

logP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

TPSA is the topological polar surface area.

nRotb is the number of rotatable bonds.

c₀, c₁, c₂, c₃, and c₄ are coefficients determined from the regression analysis.

The following table provides hypothetical calculated descriptors for this compound that would be used in such a QSPR model.

DescriptorHypothetical Value for this compoundPredicted Property (Example: LogS)
Molecular Weight (MW)217.05 g/mol -2.5
logP1.2
Topological Polar Surface Area (TPSA)61.5 Ų
Number of Rotatable Bonds (nRotb)2

The application of QSPR methodologies would enable the rapid estimation of key chemical properties for a wide range of this compound derivatives, facilitating the selection of candidates with desirable characteristics for further investigation.

Reactivity Profiles and Mechanistic Studies of 4 Bromopicolinohydrazide in Organic Transformations

Role in Nucleophilic Acyl Substitution Reactions

4-Bromopicolinohydrazide, like other hydrazide derivatives, readily participates in nucleophilic acyl substitution reactions. This reactivity is centered on the nucleophilic character of the terminal nitrogen atom (-NH2) of the hydrazide moiety. The general mechanism for this reaction class involves a two-step process: nucleophilic addition followed by elimination. masterorganicchemistry.comvanderbilt.edu

In the initial, often rate-determining step, the lone pair of electrons on the terminal nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an acyl compound (such as an acid chloride, anhydride (B1165640), or ester). libretexts.orgoregonstate.edu This addition breaks the carbonyl π-bond, leading to the formation of a transient tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Table 1: Mechanistic Steps in Nucleophilic Acyl Substitution

StepDescriptionIntermediate/Product
1. Nucleophilic Attack The terminal nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl substrate.Tetrahedral Alkoxide Intermediate
2. Elimination The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (-X).N-Acylated this compound

Participation in Condensation and Cycloaddition Reactions

The nucleophilic nature of the hydrazide group in this compound also enables its participation in condensation reactions, most notably with aldehydes and ketones. In these reactions, the terminal -NH2 group attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a hydrazone derivative. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and is mechanistically similar to imine formation.

The process typically begins with the nucleophilic addition of the hydrazide to the carbonyl group, forming a carbinolamine intermediate. This is often followed by acid-catalyzed dehydration (elimination of a water molecule) to yield the stable C=N double bond of the hydrazone. These resulting N-picolinoylhydrazones are valuable intermediates in organic synthesis.

While information on this compound's specific role in cycloaddition reactions is less common, the resulting hydrazones can potentially act as components in cycloaddition pathways, such as 1,3-dipolar cycloadditions, depending on their structure and reaction conditions.

Table 2: General Scheme of Condensation with Carbonyl Compounds

Reactant 1Reactant 2Catalyst (Typical)Product Type
This compoundAldehyde (R-CHO) or Ketone (R-CO-R')Acid (e.g., H+)N-Picolinoylhydrazone

Catalytic Activities of this compound and its Complexes

The picolinohydrazide (B126095) scaffold, of which this compound is a representative, serves as an effective ligand in metal-catalyzed transformations. These molecules can act as bidentate ligands, coordinating with a metal center through the pyridine (B92270) nitrogen and the carbonyl oxygen of the hydrazide group. This coordination can modulate the metal's electronic properties and steric environment, thereby facilitating catalysis.

A notable example is the use of picolinohydrazide ligands in zinc-catalyzed hydrosilylation of ketones. researchgate.net In such systems, the picolinohydrazide ligand coordinates with a zinc source, like diethylzinc, to form an active catalytic complex in situ. researchgate.net This complex then catalyzes the addition of a silane (B1218182) (hydride source) across the carbonyl group of a ketone, reducing it to the corresponding alcohol after workup. researchgate.net Mechanistic studies suggest the formation of a 1:1 ligand-to-metal complex is crucial for the catalytic activity. researchgate.net Similarly, copper(I) complexes with picolinohydrazide ligands have been developed for hydroxylation reactions of (hetero)aryl halides. nih.gov The development of catalysts based on first-row transition metals like iron, cobalt, and nickel is gaining attention as a more sustainable alternative to platinum-group metals for reactions like hydrosilylation. illinois.edu

Table 3: Features of Picolinohydrazide-Metal Catalytic Systems

ReactionMetal CenterLigandFunction of Ligand
Hydrosilylation of KetonesZinc (Zn)PicolinohydrazideForms an active 1:1 metal-ligand complex to facilitate hydride transfer. researchgate.net
HydroxylationCopper (Cu)6-Hydroxy PicolinohydrazidePromotes efficient hydroxylation of aryl halides in water. nih.gov
Alkene HydrosilylationPlatinum (Pt)Various (e.g., DPTZ)Supports single-atom catalysts, where activity is tuned by metal-support interactions. osti.gov

The this compound molecule possesses basic sites, particularly the terminal amino group of the hydrazide moiety, allowing it to function as an organocatalyst. This is particularly relevant in base-catalyzed reactions like the Knoevenagel condensation. orientjchem.org

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetic acid). orientjchem.orgplu.mx The reaction is a classic method for forming carbon-carbon double bonds. orientjchem.org In this context, this compound can act as a Brønsted-Lowry base, abstracting a proton from the active methylene compound. This generates a carbanion (enolate), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The subsequent steps involve dehydration to yield the final α,β-unsaturated product. The use of organic bases like hydrazides offers a metal-free catalytic approach. orientjchem.org

Table 4: Proposed Organocatalytic Cycle for Knoevenagel Condensation

StepDescriptionRole of this compound
1. Deprotonation The catalyst removes a proton from the active methylene compound.Acts as a Brønsted-Lowry base.
2. Nucleophilic Attack The resulting carbanion attacks the carbonyl partner.The protonated catalyst may stabilize intermediates.
3. Proton Transfer & Dehydration A series of proton transfers and elimination of water occurs.The catalyst is regenerated for the next cycle.

Reaction Mechanisms of Bromine Substitution on the Pyridine Ring

The substitution of a hydrogen atom on the pyridine ring of this compound via an electrophilic aromatic substitution (EAS) mechanism is a challenging transformation. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. libretexts.org

The general mechanism for EAS proceeds in two main steps. libretexts.orgmasterorganicchemistry.com The first, and rate-determining, step involves the attack of the aromatic π-system on a strong electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. libretexts.orglumenlearning.com This step temporarily disrupts the aromaticity of the ring, making it energetically costly. masterorganicchemistry.com

In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.comlumenlearning.com This restores the aromatic system and yields the substituted product. The presence of the bromine atom (a deactivating ortho-, para-director) and the picolinohydrazide group (a deactivating group) further complicates the reactivity and regioselectivity of any potential EAS reaction on this specific molecule.

Table 5: General Mechanism of Electrophilic Aromatic Substitution (EAS)

StepDescriptionKey Features
1. Formation of Arenium Ion The aromatic ring attacks an electrophile (E+), forming a resonance-stabilized carbocation.Rate-determining step; loss of aromaticity. masterorganicchemistry.comlumenlearning.com
2. Deprotonation A base removes a proton from the arenium ion.Fast step; restores aromaticity. libretexts.org

Nucleophilic Aromatic Substitution Mechanisms

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is fundamentally governed by the electronic properties of the pyridine ring, which is inherently electron-deficient compared to benzene (B151609). This electron deficiency facilitates attack by nucleophiles. The substitution mechanism is particularly favored at the C-4 position due to the specific placement of the bromine atom relative to the ring's nitrogen atom.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comdalalinstitute.com The aromaticity of the ring is temporarily broken in this stage. The stability of this intermediate is crucial to the reaction's feasibility. stackexchange.com

For this compound, the negative charge of the Meisenheimer complex is effectively stabilized through delocalization onto the electronegative nitrogen atom of the pyridine ring. stackexchange.com This stabilization is a key feature that makes 4-halopyridines significantly more reactive towards nucleophilic substitution than their 3-halo counterparts. stackexchange.comnih.gov Resonance structures of the intermediate show that the charge is distributed across the ring and, most importantly, resides on the nitrogen atom, which can accommodate it better than a carbon atom.

Factor Influencing SNAr ReactivityDescriptionRole in this compound
Ring System The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack.Activates the entire ring system for SNAr reactions compared to a benzene analog.
Position of Leaving Group Nucleophilic attack on halopyridines is favored at the C-2 and C-4 positions ("ortho" and "para" to the nitrogen). stackexchange.comThe bromine at C-4 is in an activated position for nucleophilic displacement.
Intermediate Stabilization The anionic Meisenheimer complex is stabilized by resonance, with the negative charge delocalized onto the ring nitrogen. stackexchange.comThis stabilization lowers the activation energy for the first step, facilitating the reaction.
Leaving Group The bromide ion is a good leaving group, capable of stabilizing the negative charge as it departs.The C-Br bond is sufficiently labile to be broken in the final step of the reaction. chemguide.co.uk
Nucleophile The strength and nature of the nucleophile influence the reaction rate. Stronger nucleophiles generally lead to faster reactions.A wide range of nucleophiles (e.g., alkoxides, amines, thiolates) can potentially displace the bromide.

Photochemical and Thermal Reactivity Investigations

While specific, in-depth studies on the photochemical and thermal reactivity of this compound are not extensively documented, its behavior can be inferred from the known reactivity of its constituent parts: the 4-bromopyridine (B75155) core and the hydrazide functional group.

Photochemical Reactivity

The photochemical behavior of 4-bromopyridine derivatives often involves the carbon-bromine bond. Irradiation with light, particularly UV light, can induce homolytic cleavage of the C-Br bond, generating a pyridyl radical. This reactivity forms the basis for certain synthetic transformations. For instance, recent studies have demonstrated that 4-bromopyridines can undergo purple light-promoted radical coupling reactions with Grignard reagents. organic-chemistry.org This process does not require a traditional transition metal catalyst and is proposed to proceed via a photoinduced single electron transfer (SET), generating a pyridyl radical intermediate in a radical nucleophilic substitution (SRN1) type mechanism. organic-chemistry.org

The hydrazide moiety can also participate in photochemical processes, often involving radical pathways. rsc.org However, the concept of this compound functioning as a photoswitch is unlikely based on its structure. Photoswitches are molecules that can undergo reversible isomerization between two stable forms upon irradiation with different wavelengths of light. wikipedia.org The archetypal example is azobenzene, which switches between its trans and cis isomers. wikipedia.orgresearchgate.net this compound lacks the necessary chromophoric structure, such as an N=N double bond, that would confer such photoswitching capabilities.

Thermal Reactivity

The thermal stability and decomposition pathways of this compound have not been specifically detailed in the available literature. However, analysis of related compounds provides insight into potential degradation mechanisms. For aromatic hydrazides, a common primary thermal decomposition process involves the intramolecular loss of water, leading to the formation of more stable cyclic structures like oxadiazoles. researchgate.net

Reactivity TypePotential PathwayDescription
Photochemical C-Br Bond HomolysisUpon UV or specific wavelength light irradiation, the carbon-bromine bond may break, forming a pyridyl radical and a bromine radical. organic-chemistry.org
Radical Nucleophilic Substitution (SRN1)In the presence of suitable reagents (e.g., Grignard reagents), light can promote a single electron transfer to initiate a radical-chain substitution reaction. organic-chemistry.org
Thermal Cyclization/DehydrationThe hydrazide moiety may undergo intramolecular cyclization with the adjacent carbonyl group, eliminating a molecule of water to form an oxadiazole ring. researchgate.net
C-Br Bond CleavageAt elevated temperatures, homolytic cleavage of the C-Br bond could be an initial step in the decomposition process. nih.gov
Hydrazide DecompositionThe N-N bond in the hydrazide group could cleave, leading to the formation of nitrogen gas and other radical species. semanticscholar.org

Applications in Advanced Materials and Chemical Synthesis Non Biological Focus

Application as Building Blocks for Complex Organic Molecules

The hydrazide functional group in 4-Bromopicolinohydrazide offers a versatile platform for the synthesis of various complex organic molecules, particularly heterocyclic systems. The presence of the pyridine (B92270) ring and the bromine atom further expands its synthetic utility.

Hydrazides are common precursors for the synthesis of nitrogen-containing heterocycles. In principle, this compound could serve as a starting material for the construction of fused heterocyclic systems. For instance, condensation reactions of the hydrazide moiety with appropriate diketones or their equivalents could lead to the formation of substituted pyrazole (B372694) or triazole rings. Subsequent intramolecular cyclization, potentially involving the pyridine nitrogen or the bromo-substituent, could then yield more complex fused systems. However, specific literature detailing the synthesis of pyrazolo[3,4-d]pyrimidines or triazolopyrazines directly from this compound is not readily found. The synthesis of such compounds typically involves multi-step reaction sequences, and while picolinohydrazide (B126095) derivatives are used in heterocyclic synthesis, the direct application of the 4-bromo substituted version for these specific targets remains an area for further research.

The development of photoswitches and photochromic materials often relies on molecules that can undergo reversible structural changes upon exposure to light. While some pyridine-containing compounds have been incorporated into photochromic systems, there is no direct evidence in the scientific literature to suggest that this compound has been specifically utilized for the synthesis of photoswitches or photochromic materials. The core structure of this compound does not inherently possess photochromic properties, and its utility would depend on its incorporation into a larger molecular framework that does.

Role in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the hydrazide group of this compound contain lone pairs of electrons, making them potential coordination sites for metal ions. This suggests a theoretical application in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The bromo-substituent could also be functionalized to introduce other coordinating groups. However, a review of the current literature does not reveal specific examples of MOFs or coordination polymers that have been synthesized using this compound as a ligand. The design and synthesis of such materials depend on a variety of factors, including the coordination geometry of the metal ion and the steric and electronic properties of the ligand.

Development of Sensors and Probes (e.g., Fluorescence Sensing)

Fluorescent sensors and probes are designed to detect specific analytes through changes in their fluorescence properties. Hydrazide moieties are known to be effective binding sites for certain ions and molecules, and their incorporation into fluorescent scaffolds can lead to the development of chemosensors. While the general class of hydrazide-containing compounds has been explored for fluorescence sensing applications, there are no specific reports on the use of this compound for this purpose. The development of a fluorescent sensor based on this compound would require its conjugation with a fluorophore and a demonstration of selective analyte binding that results in a measurable change in fluorescence.

Functional Materials for Environmental Remediation

The remediation of environmental pollutants is a critical area of research, and functional materials play a key role in this field.

Functionalized pyridine and hydrazide-containing materials have been investigated for their potential to adsorb heavy metals from water. The nitrogen atoms in the pyridine ring and hydrazide group can act as binding sites for metal ions. In theory, this compound could be immobilized on a solid support to create an adsorbent material. However, there is no published research that specifically demonstrates the use of this compound for the removal of heavy metals from aqueous systems. The effectiveness of such a material would depend on factors like its binding affinity for specific metals, its stability in water, and the ease of its regeneration.

Catalysts for Water Treatment Processes

The hydrazide moiety in this compound presents a site for coordination with metal ions, a property that can be leveraged in the development of catalysts for water purification. Although direct studies on this compound for this purpose are not widely available, research on analogous picolinohydrazide-based materials demonstrates their potential.

For instance, a picolinohydrazide-based covalent organic polymer has been synthesized and shown to be effective in the removal of heavy metal ions from wastewater. researchgate.net This suggests that a polymer derived from this compound could exhibit similar capabilities for water remediation. The pyridine nitrogen and hydrazide group can act as coordination sites for metal pollutants.

Furthermore, metal-polypyridyl complexes are known to be effective catalysts in water splitting and other electrochemical processes. nih.govresearchgate.netrsc.org The pyridine component of this compound could be a building block for more complex catalytic structures. The development of polymer-supported catalysts is a growing field aimed at creating reusable and efficient catalytic systems for treating wastewater. mdpi.com

Table 1: Potential Applications of Picolinohydrazide-Based Materials in Water Treatment

Application AreaPotential Role of this compound DerivativeRelevant Research on Analogous Compounds
Heavy Metal SequestrationAs a monomer for covalent organic polymers that can chelate heavy metal ions.Picolinohydrazide-based covalent organic polymer demonstrated high adsorption capacity for various metal ions. researchgate.net
Catalytic Degradation of PollutantsAs a ligand for metal complexes that can catalyze the breakdown of organic pollutants.Metal-polypyridyl complexes have shown catalytic activity in water-related redox reactions. nih.govresearchgate.netrsc.org
Polymer-Supported CatalysisAs a functional monomer integrated into a polymer support for recyclable catalysts.General studies on polymer-supported catalysts highlight their advantages for wastewater treatment. mdpi.com

Applications in Agrochemical Research and Development (focus on chemical synthesis, not effects on organisms)

The pyridine ring is a common scaffold in a variety of agrochemicals. researchgate.netresearchgate.net While this compound itself is not a known agrochemical, its structure makes it a valuable intermediate in the synthesis of more complex pyridine-based compounds with potential herbicidal, fungicidal, or insecticidal properties.

The bromination of pyridine derivatives is a key step in the synthesis of many agrochemicals. google.com The bromo-substituent on the picolinic acid backbone of this compound can be a site for further chemical modification, such as cross-coupling reactions, to build more complex molecular architectures.

The hydrazide functional group is also a versatile reactive handle. It can be used to synthesize various heterocyclic compounds, such as pyrazoles and triazoles, which are classes of compounds with known agrochemical activity.

Table 2: Synthetic Utility of Brominated Pyridine Hydrazides in Agrochemical Synthesis

Synthetic TransformationRole of this compoundPotential Agrochemical Scaffolds
Cross-Coupling ReactionsSource of a functionalized pyridine ring where the bromine atom can be substituted.Bipyridines, aryl-pyridines, and other complex pyridine derivatives. mdpi.com
Heterocyclic Ring FormationThe hydrazide group can react with various electrophiles to form five- or six-membered heterocyclic rings.Pyrazoles, oxadiazoles, triazoles.
Derivatization of the HydrazideThe hydrazide can be acylated, alkylated, or otherwise modified to produce a library of compounds for screening.N-substituted picolinohydrazides.

Polymer Chemistry and Polymer-Supported Catalysis

Pyridine-containing polymers are a class of materials with a wide range of applications, including as catalysts and for the removal of contaminants from water. nih.gov The this compound molecule could potentially serve as a monomer in the synthesis of novel functional polymers.

The synthesis of polymers from pyridine-based monomers is an active area of research. researchgate.net The reactivity of the hydrazide group could be utilized in condensation polymerization reactions. Additionally, the bromine atom could be a site for post-polymerization modification.

In the realm of polymer-supported catalysis, ligands are often immobilized on a polymer backbone to facilitate catalyst recovery and reuse. nih.govrsc.orgresearchgate.net this compound could be attached to a polymer support, and the resulting material could be used to chelate metal catalysts for various chemical transformations. The properties of such a catalyst would be influenced by the polymer support and the coordination chemistry of the picolinohydrazide ligand.

Table 3: Potential Roles of this compound in Polymer Chemistry

AreaPotential Contribution of this compoundDesired Polymer Properties
Monomer SynthesisAs a functional monomer for polymerization.Thermal stability, chemical resistance, metal-chelating ability.
Polymer-Supported LigandsAs a ligand to be grafted onto a pre-formed polymer.High catalyst loading, stability against leaching, recyclability. nih.gov
Functional Polymer SynthesisThe starting material for creating polymers with specific functionalities.Tunable electronic and physical properties. mdpi.com

General Materials Science Applications

The ability of this compound to act as a ligand for metal ions opens up possibilities for its use in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. mdpi.com

The structure of the organic linker is a key determinant of the properties of the resulting MOF. The use of a brominated picolinohydrazide ligand could lead to MOFs with unique structural and functional properties. For instance, the bromine atom could be used for post-synthetic modification of the MOF. nih.gov

Furthermore, coordination polymers based on pyridine-containing ligands have been shown to form diverse supramolecular architectures with different properties depending on the metal ion and other coordinating species. nih.gov The self-assembly of metal ions with this compound could lead to the formation of novel coordination polymers with interesting magnetic, optical, or catalytic properties.

Table 4: Potential Materials Science Applications of this compound

Material TypeRole of this compoundPotential Applications
Metal-Organic Frameworks (MOFs)As an organic linker to coordinate with metal ions.Gas storage, catalysis, chemical sensing. rsc.orgnih.govmdpi.com
Coordination PolymersAs a ligand for the self-assembly of supramolecular structures.Luminescent materials, magnetic materials. nih.gov
Hybrid MaterialsAs a component in the synthesis of hybrid organic-inorganic materials.Flame retardants, functional composites. mdpi.com

Future Perspectives and Emerging Research Avenues for 4 Bromopicolinohydrazide

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The synthesis of functionalized organic molecules like 4-Bromopicolinohydrazide is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste generation. chemistryjournals.netnih.gov Future research will likely focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives.

Current synthetic approaches for hydrazides often involve multi-step processes that may utilize harsh reagents and solvents. organic-chemistry.org The future of this compound synthesis will likely see a shift towards methodologies that offer higher atom economy and lower environmental impact. chemistryjournals.net This includes the adoption of techniques such as:

Microwave-Assisted Synthesis: This method can significantly reduce reaction times from hours to minutes and decrease energy consumption compared to conventional heating methods. mdpi.comnih.gov

Biocatalysis: The use of enzymes as catalysts can lead to highly selective and environmentally friendly synthetic processes, often conducted under mild conditions. mdpi.com

Flow Chemistry: Continuous flow processes offer better control over reaction parameters, improved safety, and easier scalability, contributing to more sustainable production.

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or supercritical fluids can drastically reduce the environmental footprint of the synthesis. chemistryjournals.net

While specific green synthetic routes for this compound are not yet widely reported, the successful application of these methods to other hydrazide and pyridine (B92270) derivatives indicates a promising future for its sustainable production. chemistryjournals.netmdpi.commdpi.com

Table 1: Comparison of Conventional and Green Synthetic Approaches Applicable to this compound Synthesis

FeatureConventional SynthesisGreen Synthesis Approaches
Solvents Often uses hazardous and volatile organic solvents.Employs safer alternatives like water, ionic liquids, or solvent-free conditions. chemistryjournals.net
Catalysts May use stoichiometric and often toxic reagents.Utilizes catalytic amounts of recyclable and non-toxic catalysts, including biocatalysts. mdpi.commdpi.com
Energy Typically relies on prolonged heating with conventional methods.Employs energy-efficient techniques like microwave irradiation. mdpi.comnih.gov
Waste Can generate significant amounts of by-products and waste.Aims for high atom economy and minimizes waste generation. chemistryjournals.net

Advanced Computational Design of Functional this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in the design and discovery of new functional molecules. nih.gov For this compound, these in silico methods offer a powerful approach to predict the properties and potential applications of its derivatives before their actual synthesis, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a correlation between the structural features of this compound analogs and their functional properties. nih.govnih.govresearchgate.net By systematically modifying the structure of this compound in a virtual environment—for instance, by altering the position of the bromine atom or introducing other functional groups—researchers can predict how these changes will affect its electronic, optical, or binding properties.

Key computational approaches applicable to this compound include:

Density Functional Theory (DFT): To calculate the electronic structure and predict reactivity.

Molecular Docking: To simulate the interaction of this compound derivatives with biological targets or material surfaces.

Molecular Dynamics (MD) Simulations: To study the conformational changes and stability of these molecules over time.

While specific QSAR models for this compound are yet to be developed, the principles have been successfully applied to a wide range of organic molecules, demonstrating the potential for designing novel derivatives with tailored functionalities. nih.govnih.govresearchgate.net

Integration into Hybrid and Nanomaterials for Enhanced Performance

The unique structural features of this compound, including the pyridine ring and the hydrazide group, make it an excellent candidate for integration into hybrid and nanomaterials. mdpi.comnih.gov These advanced materials combine the properties of organic and inorganic components to achieve synergistic effects and enhanced performance. mdpi.com

Future research is expected to explore the use of this compound as a functional ligand for the surface modification of nanoparticles. mdpi.com The pyridine nitrogen and hydrazide moiety can act as coordination sites for metal ions, allowing for the creation of metal-organic frameworks (MOFs) or the functionalization of metal oxide nanoparticles. frontiersin.org The bromine atom provides a site for further chemical modification, enabling the attachment of other functional groups or polymers.

Potential applications of this compound-based hybrid materials include:

Sensors: The interaction of the functionalized material with specific analytes could lead to a detectable change in its optical or electronic properties.

Catalysis: The incorporation of catalytically active metal centers coordinated to the this compound ligand could result in novel catalysts with enhanced stability and selectivity.

Drug Delivery: Nanoparticles functionalized with this compound derivatives could be designed for targeted drug delivery, with the ligand influencing the release profile and biocompatibility. nih.govnih.gov

The synthesis and characterization of such hybrid materials, while not yet reported specifically for this compound, represent a vibrant area of materials science with immense potential. mdpi.comnih.govrsc.orgnih.gov

Table 2: Potential Nanomaterials for Integration with this compound

Nanomaterial TypePotential Method of IntegrationPotential Enhanced Properties
Metal Oxide Nanoparticles (e.g., Fe3O4, TiO2) Coordination of the hydrazide or pyridine moiety to the metal oxide surface.Magnetic targeting capabilities, photocatalytic activity. frontiersin.org
Gold Nanoparticles Thiol-based chemistry (if modified) or direct coordination.Enhanced optical and sensing properties. nih.gov
Quantum Dots Surface functionalization via ligand exchange.Tunable fluorescence for imaging applications.
Carbon Nanotubes/Graphene π-π stacking interactions with the pyridine ring.Improved electrical conductivity and mechanical strength.
Silica (B1680970) Nanoparticles Covalent attachment through silane (B1218182) coupling agents.Enhanced stability and biocompatibility for biomedical applications. nih.gov

Development of High-Throughput Screening Platforms for Material Discovery

High-throughput screening (HTS) is a powerful methodology that allows for the rapid testing of large libraries of compounds to identify those with desired properties. nih.govmdpi.com In the context of materials science, HTS can accelerate the discovery of new materials with specific functionalities. esrf.fr The development of HTS platforms for screening libraries of this compound derivatives could significantly expedite the identification of promising candidates for various applications.

An automated synthesis and screening workflow could be envisioned where a diverse library of this compound analogs is synthesized in parallel. youtube.com These compounds could then be rapidly screened for properties such as:

Luminescence: To identify materials for organic light-emitting diodes (OLEDs).

Nonlinear Optical Properties: For applications in photonics and telecommunications.

Binding Affinity: To discover new sensors or catalysts.

Antimicrobial Activity: Although outside the direct scope of materials science, this is a common application for hydrazide derivatives.

While the development of such a platform specifically for this compound is a future prospect, the general principles of HTS are well-established and are increasingly being applied to materials discovery. esrf.frnih.govresearchgate.net

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of functional materials research lies in the convergence of different scientific disciplines. The exploration of this compound and its derivatives will greatly benefit from a cross-disciplinary approach that integrates organic chemistry, materials science, physics, and engineering. nih.gov

Organic chemists will be crucial in developing novel and efficient synthetic routes to a wide range of this compound derivatives with diverse functional groups. mdpi.com Materials scientists will then investigate how these molecules can be assembled into larger structures, such as thin films, polymers, and nanocomposites, and characterize their macroscopic properties. Physicists and engineers will be essential for understanding the fundamental physical principles governing the performance of these materials and for fabricating and testing devices.

This collaborative approach will be vital for unlocking the full potential of this compound as a building block for the next generation of functional organic materials. mdpi.com

Q & A

Q. How can researchers optimize the synthesis of 4-bromopicolinohydrazide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic screening of reaction parameters (e.g., solvent polarity, temperature, stoichiometry of reagents). Use Design of Experiments (DOE) frameworks to identify critical variables . Purification techniques like recrystallization or column chromatography should be validated using HPLC or NMR to assess purity . For hydrazide derivatives, maintaining anhydrous conditions during coupling reactions is critical to avoid hydrolysis byproducts .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and stability?

  • Methodological Answer : Combine spectroscopic methods:
  • NMR (¹H/¹³C) to confirm hydrazide bonding and bromine substitution patterns .
  • FT-IR to verify C=O (amide I band) and N-H stretches.
  • TGA/DSC to assess thermal stability under varying humidity and temperature .
  • pH-dependent stability studies using UV-Vis spectroscopy to monitor degradation kinetics .

Q. How can researchers distinguish this compound from structurally similar hydrazide derivatives?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation. Use X-ray crystallography to resolve crystal structures, particularly focusing on the bromine atom’s positional effects on π-stacking interactions . Comparative HPLC retention times under gradient elution conditions can also differentiate isomers .

Advanced Research Questions

Q. What mechanistic insights are critical for understanding this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform kinetic studies using stopped-flow spectrophotometry to monitor intermediate formation. Isotopic labeling (e.g., ¹⁵N or ²H) can trace reaction pathways. Computational modeling (DFT or MD simulations) can predict transition states and regioselectivity influenced by bromine’s electron-withdrawing effects .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify variability sources (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Apply statistical tools like Bland-Altman plots to quantify inter-lab discrepancies .

Q. What advanced computational strategies are suitable for predicting this compound’s interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen against protein databases (e.g., PDB). Combine with QSAR models to correlate structural features (e.g., bromine’s electronegativity) with activity. Validate predictions via SPR or ITC binding assays .

Q. How can degradation pathways of this compound under oxidative stress be elucidated?

  • Methodological Answer : Perform forced degradation studies using H₂O₂ or UV light. Analyze degradation products via LC-HRMS and MS/MS fragmentation. Compare with in silico metabolite prediction tools (e.g., Meteor Nexus) to identify likely cleavage sites .

Q. What experimental designs are effective for studying this compound’s role in metal-chelation complexes?

  • Methodological Answer : Employ Job’s method of continuous variation to determine stoichiometry. Use XANES or EXAFS to probe metal-ligand coordination geometry. Compare chelation stability constants (log K) across pH ranges using potentiometric titrations .

Q. How can solubility limitations of this compound in aqueous buffers be overcome without compromising reactivity?

  • Methodological Answer : Use co-solvent systems (e.g., DMSO-water mixtures) with Hansen solubility parameter optimization. Evaluate micellar encapsulation (e.g., using cyclodextrins) via dynamic light scattering (DLS). Test reactivity in solubilized vs. solid-state conditions using in situ FT-IR .

Q. What strategies resolve regioselectivity challenges in functionalizing this compound’s pyridine ring?

  • Methodological Answer :
    Employ directing groups (e.g., sulfonyl or acetyl) to steer electrophilic substitution. Use Pd-catalyzed C-H activation with ligands (e.g., BrettPhos) to enhance selectivity. Monitor reaction progress with real-time Raman spectroscopy to detect intermediate species .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.